4-Chloro-3-fluoro-5-methylphenol
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Overview
Description
4-Chloro-3-fluoro-5-methylphenol: is an organic compound belonging to the class of halogenated phenols It is characterized by the presence of chlorine, fluorine, and methyl groups attached to a phenolic ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-3-fluoro-5-methylphenol typically involves the halogenation of 3-fluoro-5-methylphenol. The process can be carried out using chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under controlled conditions. The reaction is usually performed in an inert solvent like dichloromethane (CH₂Cl₂) at low temperatures to ensure selective chlorination at the desired position.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 4-Chloro-3-fluoro-5-methylphenol can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives. Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reduction reactions can convert the compound into its corresponding hydroxy derivatives. Reducing agents such as sodium borohydride (NaBH₄) are typically used.
Substitution: The compound can participate in nucleophilic substitution reactions, where the halogen atoms (chlorine and fluorine) can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄)
Substitution: Amines, thiols, and other nucleophiles
Major Products Formed:
Oxidation: Quinones, oxidized phenolic derivatives
Reduction: Hydroxy derivatives
Substitution: Amino or thiol-substituted phenols
Scientific Research Applications
Chemistry: 4-Chloro-3-fluoro-5-methylphenol is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and specialty chemicals.
Biology: In biological research, this compound can be used to study the effects of halogenated phenols on cellular processes. It may also be employed in the development of bioactive molecules with potential therapeutic applications.
Medicine: The compound’s derivatives may exhibit antimicrobial, antifungal, or antiviral properties, making it a candidate for drug development. Research into its pharmacological activities can lead to the discovery of new medications.
Industry: this compound is utilized in the production of polymers, resins, and coatings. Its unique chemical properties make it valuable in the formulation of materials with specific characteristics.
Mechanism of Action
The mechanism of action of 4-Chloro-3-fluoro-5-methylphenol involves its interaction with molecular targets such as enzymes and receptors. The presence of halogen atoms enhances its reactivity and binding affinity to these targets. The compound can modulate biochemical pathways by inhibiting or activating specific enzymes, leading to various biological effects.
Comparison with Similar Compounds
4-Chloro-3-methylphenol: Known for its disinfectant and antiseptic properties.
4-Fluoro-3-methylphenol: Used in the synthesis of pharmaceuticals and agrochemicals.
4-Chloro-3,5-dimethylphenol: Commonly used as an antimicrobial agent.
Uniqueness: 4-Chloro-3-fluoro-5-methylphenol is unique due to the presence of both chlorine and fluorine atoms on the phenolic ring. This dual halogenation imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Properties
Molecular Formula |
C7H6ClFO |
---|---|
Molecular Weight |
160.57 g/mol |
IUPAC Name |
4-chloro-3-fluoro-5-methylphenol |
InChI |
InChI=1S/C7H6ClFO/c1-4-2-5(10)3-6(9)7(4)8/h2-3,10H,1H3 |
InChI Key |
KWOCCDMTKWNHQG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)F)O |
Origin of Product |
United States |
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